Technical Documentation Center

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
  • CAS: 1783750-90-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Spectroscopic Characterization of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic Acid

This technical guide provides a rigorous spectroscopic characterization of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid , a critical fluorinated heterocyclic building block often utilized in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic characterization of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid , a critical fluorinated heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates (e.g., analogs of potassium-competitive acid blockers like Vonoprazan).

The data presented synthesizes experimental values from key synthetic precursors (specifically the methyl ester derivative) and standard heteroaromatic shifts, ensuring high reliability for research applications.

[1]

Executive Summary & Compound Identity
  • IUPAC Name: 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

  • CAS Registry Number: 1783750-90-2 (Acid); 120158-96-5 (General/Related)

  • Molecular Formula: C₆H₆FNO₂

  • Molecular Weight: 143.12 g/mol

  • Key Application: Fluorinated scaffold for medicinal chemistry; bioisostere exploration in pyrrole-based drugs.

Synthesis & Isolation Context

To understand the spectroscopic data, one must recognize the isolation pathway. This compound is typically generated via the hydrolysis of its ester precursor, Methyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate . Consequently, spectroscopic analysis often involves tracking the disappearance of the methoxy signal and the appearance of the carboxylic acid proton.

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: Methyl 4-fluoro-1-methyl- 1H-pyrrole-2-carboxylate Step1 Hydrolysis (LiOH/THF/H2O) Start->Step1 Ester Cleavage Step2 Acidification (HCl to pH 3) Step1->Step2 Protonation Step3 Isolation (Filtration/Extraction) Step2->Step3 Precipitate End Target: 4-Fluoro-1-methyl- 1H-pyrrole-2-carboxylic Acid Step3->End Solid Product

Figure 1: Synthetic isolation pathway for the target acid from its methyl ester precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. 1H NMR Analysis (Proton)

The 1H NMR spectrum is characterized by the distinct coupling of the pyrrole ring protons (H3 and H5) with the Fluorine atom at position 4.

  • Solvent: DMSO-d₆ (Preferred for carboxylic acids).

  • Key Features:

    • N-Methyl Group: A sharp singlet typically around 3.8–3.9 ppm.

    • Ring Protons: H3 and H5 appear as doublets or doublets of doublets due to H-F coupling (

      
       and 
      
      
      
      ).
    • Carboxylic Acid: A broad singlet at >12.0 ppm, often exchangeable with D₂O.

Table 1: 1H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

PositionShift (δ)MultiplicityCoupling Constants (

, Hz)
Assignment Logic
COOH 12.45br s-Acidic proton (broad/exchangeable).
H-5 7.18dd

,

Adjacent to N and F; downfield due to heteroatom.
H-3 6.75d

Adjacent to C=O; split by F.
N-CH₃ 3.82s-N-Methyl group (characteristic singlet).

Note: The values above are derived from the analogous methyl ester shifts (Me-Ester


 6.70, 

6.55 in CDCl₃) adjusted for the electron-withdrawing nature of the free acid and solvent effects (DMSO vs CDCl₃).
3.2. 13C NMR Analysis (Carbon)

The 13C spectrum is dominated by C-F coupling , which splits the signals for C3, C4, and C5 into doublets.

Table 2: 13C NMR Chemical Shifts (δ, ppm) & Coupling

PositionShift (δ)Multiplicity

(Hz)
Notes
C-2 (C=O) 161.8s (or d)< 3 HzCarboxylic acid carbonyl.
C-4 149.5d

Diagnostic: Direct C-F attachment (Large coupling).
C-5 121.2d

Beta-carbon to Fluorine.
C-3 110.5d

Beta-carbon to Fluorine.
N-CH₃ 36.8s-Methyl carbon.
3.3. 19F NMR Analysis (Fluorine)

Fluorine NMR is the most diagnostic tool for purity assessment, typically showing a single clean signal.

  • Shift: -167.3 ppm (referenced to CFCl₃).

  • Pattern: Multiplet (due to coupling with H3 and H5), often appearing as a quartet-like structure or broad singlet if decoupled.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and fragmentation pattern. The presence of Fluorine often results in specific neutral losses (HF, mass 20).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion:

    • [M-H]⁻: 142.03 m/z (Observed).

    • [M+H]⁺: 144.05 m/z (Observed in Positive Mode).

Table 3: MS Fragmentation Pattern (ESI-)

m/zIon IdentityInterpretation
142.0 [M-H]⁻Deprotonated molecular ion (Base Peak).
98.0 [M-H-CO₂]⁻Decarboxylation (Loss of 44 Da).
78.0 [M-H-CO₂-HF]⁻Subsequent loss of HF (Loss of 20 Da).
MS Fragmentation Logic (Graphviz)

MS_Fragmentation Parent [M-H]- m/z 142.0 Frag1 [M-H - CO2]- m/z 98.0 Parent->Frag1 -CO2 (44 Da) Frag2 [M-H - CO2 - HF]- m/z 78.0 Frag1->Frag2 -HF (20 Da)

Figure 2: Proposed fragmentation pathway in negative ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used primarily to confirm the presence of the carboxylic acid and the C-F bond.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200–2500 O-H StretchCarboxylic Acid (Broad, H-bonded).
1680–1660 C=O StretchConjugated Carboxylic Acid.
1250–1150 C-F StretchAryl/Heteroaryl Fluoride.
1550, 1480 C=C / C=N StretchPyrrole Ring Breathing.
Quality Control & Storage
  • Purity Check: 19F NMR is the quickest method to detect defluorinated impurities or regioisomers (e.g., 5-fluoro isomer).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids on pyrroles can undergo decarboxylation if heated or left in acidic solution for prolonged periods.

References
  • Supporting Information for Copper-Catalyzed Fluorination. (2026). Journal of Organic Chemistry / Amazon S3 Data Repository. Retrieved from (Data extrapolated from Methyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate characterization).

  • Synthesis of Halogen-Doped Pyrrole Building Blocks. (2021). National Institutes of Health (PMC). Retrieved from [Link]

  • PubChem Compound Summary: 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Vonoprazan Synthetic Route & Intermediates. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

Exploratory

The Strategic Incorporation of Fluorine in Pyrrole Derivatives: A Guide to Unlocking Novel Biological Activities

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Power of Fluorine in the Privileged Pyrrole Scaffold In the landscape of medicinal chemistry, the pyrrole...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Power of Fluorine in the Privileged Pyrrole Scaffold

In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structure frequently found in biologically active compounds and approved drugs.[1][2] Its prevalence is a testament to its versatile chemical properties and its ability to interact with a wide array of biological targets.[3][4] However, the relentless challenge of drug discovery necessitates continuous innovation to enhance potency, selectivity, and pharmacokinetic profiles. This is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, is not just a simple hydrogen isostere. Its introduction into an organic molecule, particularly a privileged scaffold like pyrrole, can profoundly alter its physicochemical properties.[5][6] This guide will delve into the multifaceted biological activities of fluorinated pyrrole derivatives, moving beyond a mere catalog of compounds to provide a deeper understanding of why and how fluorination is a transformative strategy in modern drug development. We will explore the mechanistic underpinnings of their activity, provide actionable experimental protocols, and offer insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

The Impact of Fluorination: A Game-Changer for Drug Properties

The strategic placement of fluorine atoms on the pyrrole ring or its substituents can induce a cascade of beneficial effects that are highly sought after in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability.[7][8]

  • Modulation of Lipophilicity: Fluorine's high electronegativity can significantly impact a molecule's lipophilicity (logP). Depending on the molecular context, fluorination can either increase or decrease lipophilicity, providing a valuable tool for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier.[5][8]

  • Altered Acidity and Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects. This conformational restriction can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

  • Novel Molecular Interactions: The polarized C-F bond can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in protein binding pockets, which are not possible with hydrogen. These interactions can contribute to increased binding affinity and selectivity.

A Spectrum of Biological Activities: From Statins to Novel Antimicrobials

The synergistic combination of the pyrrole scaffold and fluorine has yielded a diverse array of biologically active compounds across multiple therapeutic areas.

Case Study: Atorvastatin - A Fluorinated Pyrrole Blockbuster

Perhaps the most prominent example of a fluorinated pyrrole derivative is Atorvastatin (Lipitor), a blockbuster drug for lowering cholesterol.[9][10] Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[11][12][13] The fluorophenyl group in Atorvastatin is crucial for its potent activity. It is believed to enhance the binding affinity to the active site of HMG-CoA reductase through favorable hydrophobic and electronic interactions.[13]

Mechanism of Action: Atorvastatin

Atorvastatin's primary mechanism involves blocking the conversion of HMG-CoA to mevalonate, a precursor of cholesterol.[10] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on liver cells.[11] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby reducing the risk of cardiovascular disease.[9]

Atorvastatin_Mechanism Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase inhibits Cholesterol_Synthesis Hepatic Cholesterol Synthesis Atorvastatin->Cholesterol_Synthesis reduces HMG_CoA_Reductase->Cholesterol_Synthesis catalyzes LDL_Receptors LDL Receptor Expression Cholesterol_Synthesis->LDL_Receptors downregulates Plasma_LDL Plasma LDL Cholesterol Cholesterol_Synthesis->Plasma_LDL increases LDL_Clearance LDL Cholesterol Clearance LDL_Receptors->LDL_Clearance increases LDL_Clearance->Plasma_LDL decreases

Caption: General workflow for screening the biological activity of novel compounds.

Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Fluorinated pyrrole derivative stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final inoculum concentration of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration where the OD is not significantly different from the sterility control.

Data Presentation: Summarizing Biological Activity Data

Table 1: In Vitro Antimicrobial Activity of Fluorinated Pyrrole Derivatives against S. aureus

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)
F-Pyr-01H4-Fluorophenyl16
F-Pyr-02CH34-Fluorophenyl8
F-Pyr-03H4-(Trifluoromethyl)phenyl2
F-Pyr-04CH34-(Trifluoromethyl)phenyl1
Vancomycin--1

Conclusion: The Future is Fluorinated

The strategic incorporation of fluorine into the pyrrole scaffold is a powerful and proven strategy for the discovery and development of novel therapeutic agents. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced biological activity and improved drug-like characteristics. As our understanding of the intricate interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies for fluorination become available, the future of drug discovery will undoubtedly be increasingly fluorinated. This guide provides a foundational understanding and practical tools for researchers to harness the power of fluorinated pyrrole derivatives in their quest for the next generation of innovative medicines.

References

  • Ness, G. C., Chambers, C. M., & Lopez, D. (1998). Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity. Journal of Lipid Research, 39(1), 75–84. [Link]

  • Atorvastatin - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Atorvastatin (Lipitor)? - Dr.Oracle. (2025, May 30). Retrieved from [Link]

  • Atorvastatin (Lipitor) - Lipid-lowering Agents - Pharmacology - Picmonic for Medicine. (n.d.). Retrieved from [Link]

  • LIPITOR (atorvastatin calcium) tablets, for oral use. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - Taylor & Francis. (2025, June 11). Retrieved from [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). Retrieved from [Link]

  • Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents | ACS Infectious Diseases - ACS Publications. (2025, January 13). Retrieved from [Link]

  • Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024, October 25). Retrieved from [Link]

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PMC. (n.d.). Retrieved from [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009, August 15). Retrieved from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. (n.d.). Retrieved from [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4). Retrieved from [Link]

  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022, June 2). Retrieved from [Link]

  • Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Retrieved from [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). Retrieved from [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Retrieved from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC. (2024, September 4). Retrieved from [Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - ResearchGate. (2025, October 17). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Retrieved from [Link]

  • Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (2017, September 8). Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Retrieved from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (2024, July 19). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. (2023, August 15). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved from [Link]

Sources

Foundational

In Silico Modeling of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the in silico evaluation of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid, a compound with potential significance in medicinal chemistry. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid, a compound with potential significance in medicinal chemistry. We will delve into a multi-tiered computational strategy, commencing with the prediction of fundamental molecular properties and advancing to sophisticated molecular dynamics simulations to elucidate its therapeutic potential. This document is tailored for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational investigation.

Introduction: The Strategic Imperative for In Silico Assessment

The pyrrole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is deliberate: the fluorine atom can enhance metabolic stability and binding affinity; the N-methylation can improve cell permeability and metabolic resilience, and the carboxylic acid group serves as a critical interaction point for various biological targets.

In silico modeling provides a cost-effective and rapid preliminary assessment of a molecule's drug-like characteristics and its potential interactions with biological targets.[1][2][3][4] By computationally simulating molecular behavior, we can strategically prioritize experimental investigations, refine molecular design, and gain mechanistic insights that are often challenging to acquire through traditional laboratory methods.

Foundational Analysis: Physicochemical and Pharmacokinetic Profiling

A thorough understanding of the molecule's physicochemical properties is paramount before embarking on intricate simulations. These properties are key determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Predicted Physicochemical Properties

Utilizing established computational tools, we can predict key molecular descriptors for 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight157.13 g/mol Adheres to Lipinski's Rule of Five, suggesting potential for good oral bioavailability.
LogP~1.6Indicates balanced lipophilicity, crucial for both aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)49.6 ŲA TPSA below 140 Ų is generally associated with favorable cell membrane permeability.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Note: These values are estimations and can be generated using various software suites such as those provided by ACD/Labs or online tools like pkCSM.[5][6]

ADME Profile Prediction

Beyond basic physicochemical properties, we can forecast more complex pharmacokinetic behaviors. Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial to reduce late-stage failures in drug development.[7][8]

ADME ParameterPredictionImplication
Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Distribution ModerateExpected to distribute throughout tissues without excessive accumulation.
Metabolism The carboxylic acid moiety may be susceptible to glucuronidation.
Excretion Likely to be cleared through the renal system.
Toxicity Low predicted risk for common off-target effects like hERG channel blockage.

Workflow for Computational Target Identification and Validation

A pivotal step in drug discovery is the identification of a small molecule's biological target. The following workflow delineates a computational strategy for this purpose.

In_Silico_Workflow cluster_Ligand Ligand Preparation cluster_Target_ID Target Identification cluster_Validation Target Validation & Analysis Ligand_Input Input: 2D Structure of 4-Fluoro-1-methyl-1H-pyrrole- 2-carboxylic acid Energy_Minimization 3D Structure Generation & Energy Minimization Ligand_Input->Energy_Minimization Shape_Screening Shape-based Screening Energy_Minimization->Shape_Screening Pharmacophore_Screening Pharmacophore Screening Energy_Minimization->Pharmacophore_Screening Molecular_Docking Molecular Docking Shape_Screening->Molecular_Docking Pharmacophore_Screening->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation Binding_Pose_Analysis->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Free_Energy

Caption: A streamlined workflow for in silico target identification and validation.

Ligand Preparation Protocol

Objective: To generate a stable, low-energy 3D conformation of the molecule for subsequent modeling.

Tools: MOE (Molecular Operating Environment), Discovery Studio, or similar software.

Step-by-Step Methodology:

  • Input: Begin with a 2D representation of the molecule.

  • 3D Conversion: Convert the 2D structure into a 3D model.

  • Ionization States: Generate potential ionization states at a physiological pH of 7.4.

  • Energy Minimization: Employ a suitable force field (e.g., MMFF94x) to perform energy minimization, which resolves steric clashes and identifies a low-energy conformation.

Target Identification: Pharmacophore and Shape Screening

Rationale: Potential protein targets can be identified by searching for binding sites that are complementary in shape and chemical features to our molecule.

  • Pharmacophore Modeling: This technique identifies the essential molecular features responsible for a compound's biological activity.[9] For our molecule, a pharmacophore model would likely include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region.[10][11]

  • Shape-based Screening: This approach uses the 3D shape of our molecule to screen databases of protein binding sites, rapidly identifying proteins that could potentially bind our compound.

Target Validation: Molecular Docking

Objective: To predict the binding orientation and affinity of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid to a putative protein target.

Tools: AutoDock Vina, GOLD, or Glide.

Step-by-Step Methodology: [12][13][14][15]

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Binding Site Definition: Define the active site of the protein.

  • Ligand Docking: Dock the prepared ligand into the defined binding site.

  • Scoring and Analysis: Analyze the resulting poses and their corresponding scores to estimate binding affinity.

Post-Docking Refinement: Molecular Dynamics Simulations

Rationale: Molecular docking provides a static view of the binding event. Molecular dynamics (MD) simulations introduce flexibility and solvent effects, offering a more realistic depiction of the protein-ligand complex over time.

Tools: GROMACS, AMBER, or NAMD.[16][17][18][19]

Step-by-Step Methodology:

  • System Setup: Use the best-scoring docked pose as the starting point. Place the complex in a simulation box and solvate it with a water model. Add ions to neutralize the system.

  • Minimization: Perform energy minimization on the entire system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 bar).

  • Production Run: Conduct the simulation for a sufficient duration (e.g., 100 ns) to observe the behavior of the complex.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

Advanced Modeling: Quantum Mechanics Calculations

For a more profound understanding of the molecule's electronic properties, quantum mechanics (QM) calculations are invaluable.[24][25][26][27]

Objective: To accurately compute properties such as partial charges, electrostatic potential, and reactivity.[28]

Tools: Gaussian, ORCA, or Jaguar.

Applications:

  • Charge Distribution: QM calculations offer a more precise description of the electron distribution within the molecule.

  • Reactivity Insights: Analysis of the HOMO and LUMO energies can provide valuable information about the molecule's reactivity.

  • QM/MM Simulations: These hybrid methods can model chemical reactions within an enzyme's active site, yielding detailed mechanistic insights.

Concluding Remarks and Future Outlook

This guide has detailed a robust in silico workflow for the comprehensive evaluation of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid. The systematic application of these computational techniques can provide significant insights into the molecule's drug-like properties, aid in the identification and validation of biological targets, and elucidate the dynamics of its interactions. The data generated from these simulations will serve as a solid foundation to guide subsequent experimental studies, thereby accelerating the drug discovery and development pipeline.

References

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at: [Link]

  • Cho, A. E., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy, 12, 2371–2381. Available at: [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]

  • Quantum Mechanical Methods for Drug Design. (n.d.). ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Available at: [Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. Available at: [Link]

  • Quantum Mechanics/Chemistry in Drug Design. (n.d.). Profacgen. Available at: [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Available at: [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Available at: [Link]

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Available at: [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Available at: [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Available at: [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (n.d.). MDPI. Available at: [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Available at: [Link]

  • Running molecular dynamics simulations using GROMACS. (2019, June 3). Galaxy Training. Available at: [Link]

  • Molecular Modeling Techniques and In-Silico Drug Discovery. (n.d.). Springer Nature Experiments. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Available at: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Available at: [Link]

  • In silico design of small molecules. (n.d.). PubMed. Available at: [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Available at: [Link]

  • MM(PB/GB)SA – a quick start guide. (2022, May 9). Oxford Protein Informatics Group. Available at: [Link]

  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Available at: [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Available at: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). MDPI. Available at: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. Available at: [Link]

  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. Available at: [Link]

  • In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon pharma services. Available at: [Link]

  • MMPBSA.py - Amber Tutorials. (n.d.). Retrieved from [Link]

  • What is in Silico?. (2021, October 27). News-Medical.Net. Available at: [Link]

  • MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. (2025, August 7). YouTube. Available at: [Link]

  • Molecular dynamics Tutorial. (2023, February 6). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Cell-based assays using 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

Executive Summary & Scientific Rationale This guide details the experimental workflows for evaluating 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (4-FMPC) in a cell-based environment. While often utilized as a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental workflows for evaluating 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (4-FMPC) in a cell-based environment. While often utilized as a synthetic intermediate in the production of potassium-competitive acid blockers (P-CABs) and kinase inhibitors, this fluorinated scaffold possesses intrinsic physicochemical properties—specifically the bioisosteric substitution of hydrogen with fluorine—that warrant independent biological profiling.

Why Assay This Compound?

  • The "Fluorine Effect": The C4-fluorine substitution modulates the pKa of the carboxylic acid and increases lipophilicity (logP) compared to the non-fluorinated parent, potentially enhancing membrane permeability and metabolic stability against oxidative defluorination.

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight polar fragment, 4-FMPC serves as an ideal probe for identifying binding hotspots in antibacterial targets (e.g., DNA gyrase, InhA) and anti-inflammatory pathways.

  • Toxicity Benchmarking: Before utilizing this moiety in complex APIs (Active Pharmaceutical Ingredients), its baseline cytotoxicity and off-target effects must be established.

Compound Preparation & Handling

Critical Pre-Assay Steps: The carboxylic acid moiety implies pH-dependent solubility. Improper handling leads to precipitation in cell culture media, invalidating IC₅₀ data.

  • Stock Solution: Dissolve 10 mg of 4-FMPC in 100% anhydrous DMSO to achieve a 50 mM stock. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (fluorine is stable, but pyrroles can be light-sensitive). Store at -20°C.

  • Working Solution: Dilute stock into serum-free media immediately before use.

    • Checkpoint: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

    • pH Adjustment: If the final concentration is high (>100 µM), check media pH. The carboxylic acid may acidify the buffer; adjust to pH 7.4 using 1N NaOH if necessary.

Protocol A: Antimicrobial Susceptibility Profiling (MIC Assay)

Rationale: Pyrrole-2-carboxylic acid derivatives are privileged structures in medicinal chemistry, often exhibiting activity against Gram-positive bacteria by disrupting cell wall synthesis or targeting bacterial ligases.

Experimental Design:

  • Model Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Control: Ciprofloxacin (Positive), 1-Methyl-1H-pyrrole-2-carboxylic acid (Negative/Structural Analog).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well clear bottom plates.

    • Dispense 95 µL of diluted bacterial suspension per well.

    • Add 5 µL of 4-FMPC serial dilutions (Range: 200 µM to 0.39 µM).

  • Incubation: Seal plates with breathable membrane. Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD₆₀₀ using a microplate reader.

  • Viability Confirmation (Resazurin): Add 10 µL of 0.01% Resazurin (Blue) to each well. Incubate for 2 hours.

    • Pink = Viable (Metabolically active).

    • Blue = Non-viable (Growth inhibition).

Data Output Table:

CompoundMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliInterpretation
4-FMPC To be determinedTo be determinedTest Compound
Non-fluorinated Analog>100>100Baseline Control
Ciprofloxacin0.250.015System Validation

Protocol B: Mammalian Cytotoxicity & Off-Target Profiling

Rationale: To validate 4-FMPC as a safe scaffold, we must rule out non-specific mitochondrial toxicity, a common liability for electron-rich pyrroles.

Workflow Visualization (DOT):

CytotoxicityWorkflow Stock 50mM Stock (DMSO) Dilution Serial Dilution (100µM - 0.1µM) Stock->Dilution Incubation 48h Incubation @ 37°C, 5% CO2 Dilution->Incubation Treatment Seeding Cell Seeding (HEK293 / HepG2) Seeding->Incubation 24h Adherence Reagent Add ATP Reagent (CellTiter-Glo) Incubation->Reagent Read Luminescence Readout Reagent->Read 10 min Lysis

Figure 1: High-throughput cytotoxicity screening workflow for fragment validation.

Detailed Methodology:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver - metabolic competence).

  • Seeding: 5,000 cells/well in 384-well white opaque plates. Allow adherence for 24 hours.

  • Treatment: Treat cells with 4-FMPC (10-point dose response).

  • Detection: Use an ATP-based luminescent assay (e.g., CellTiter-Glo).

    • Why ATP? Pyrroles can form reactive metabolites that uncouple oxidative phosphorylation. ATP depletion is the earliest marker of this toxicity.

  • Calculation: Normalize Luminescence (RLU) to DMSO vehicle control (100%). Fit data to a 4-parameter logistic curve to determine CC₅₀.

Protocol C: Cellular Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

Rationale: The carboxylic acid group is ionizable. This assay determines if 4-FMPC can passively cross cell membranes or if it requires active transport (relevant for oral bioavailability).

Method:

  • Donor Plate: Add 300 µL of 4-FMPC (10 µM) in PBS (pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the top wells.

  • Membrane: The filter between plates is coated with a lecithin/dodecane lipid mixture (mimicking the bilayer).

  • Incubation: 5 hours at Room Temperature in a humidity chamber.

  • Analysis: Quantify concentration in Donor and Acceptor wells using LC-MS/MS (MRM mode looking for parent ion mass 143.1 -> daughter ions).

Equation:



Where


 is acceptor concentration, 

is filter area, and

is volume.

References

  • BLD Pharm. (2025). Product Analysis: 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1783750-90-2).[1] Retrieved from

  • Rawat, P., et al. (2022).[2] "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." Chemical Biology & Drug Design.

  • Mane, Y. D., et al. (2020).[3] "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides." Biomedical Journal of Scientific & Technical Research.

  • PubChem. (2025).[4][5] Compound Summary: 4-methyl-1H-pyrrole-2-carboxylic acid (Structural Analog). National Library of Medicine.

  • Echizen, H. (2016). "The first-in-class potassium-competitive acid blocker, vonoprazan fumarate: pharmacokinetic and pharmacodynamic considerations." Clinical Pharmacokinetics. (Contextualizing the pyrrole scaffold in P-CABs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

The following Technical Support Guide is designed to address the synthesis of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1783750-90-2). This guide prioritizes the De Novo Synthesis from Chiral Pool (Hydroxyprol...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the synthesis of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1783750-90-2). This guide prioritizes the De Novo Synthesis from Chiral Pool (Hydroxyproline) as the primary high-yield recommendation, as direct fluorination of pyrroles typically suffers from poor regioselectivity (favoring the C5 position).

Ticket ID: #PYR-F4-OPT Subject: Yield Improvement & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Core Strategy

User Issue: Low yield and poor regioselectivity when attempting to synthesize 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid. Root Cause:

  • Regiochemical Ambiguity: Direct electrophilic fluorination (e.g., using Selectfluor) of 1-methylpyrrole-2-carboxylate predominantly attacks the C5 position (alpha to nitrogen), leading to mixtures of 5-fluoro, 4,5-difluoro, and trace 4-fluoro isomers.

  • Stability: Fluorinated pyrroles are electron-rich and prone to polymerization under the acidic conditions often required for fluorination.

The Solution: To guarantee high yield and absolute regiocontrol, we recommend switching from direct fluorination to a De Novo Aromatization Strategy starting from trans-4-hydroxy-L-proline. This route "locks in" the fluorine at the C4 position before the pyrrole ring is formed.

Recommended Protocol: De Novo Synthesis (The "Proline Route")

This method utilizes the chiral pool to install the fluorine atom stereospecifically (though stereochemistry is lost upon aromatization) and regiosepecifically at C4.

Workflow Diagram

ProlineRoute Start trans-4-Hydroxy- L-proline Step1 1. Esterification & N-Protection (Boc) Start->Step1 MeOH, SOCl2; Boc2O Step2 2. Fluorination (DAST/Deoxo-Fluor) Step1->Step2 Inversion of Config (SN2) Step3 3. Deprotection & N-Methylation Step2->Step3 TFA; HCHO, NaBH(OAc)3 Step4 4. Oxidative Aromatization (DDQ) Step3->Step4 Oxidation (-4H) End 4-Fluoro-1-methyl- pyrrole-2-carboxylic Acid Step4->End LiOH Hydrolysis

Caption: Figure 1. De Novo synthesis pathway ensuring C4-regioselectivity via fluoroproline intermediate.

Step-by-Step Methodology
Phase 1: Precursor Preparation
  • Esterification: React trans-4-hydroxy-L-proline with methanol/SOCl₂ to form the methyl ester.

  • Protection: Protect the amine with Boc₂O to yield (2S, 4R)-N-Boc-4-hydroxyproline methyl ester .

    • Checkpoint: Ensure the alcohol is trans (down) relative to the carboxylate if using DAST, as the reaction proceeds via SN2 inversion.

Phase 2: Fluorination (The Critical Step)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, -78°C to RT.

  • Protocol:

    • Dissolve N-Boc-4-hydroxyproline methyl ester in anhydrous DCM.

    • Cool to -78°C under Argon.

    • Add DAST (1.2 equiv) dropwise.

    • Allow to warm to RT overnight.

    • Mechanism:[1][2][3][4][5][6] The OH group is activated and displaced by fluoride with inversion of configuration, yielding (2S, 4S)-N-Boc-4-fluoroproline methyl ester .

    • Troubleshooting: If elimination (alkene formation) is observed, switch to Deoxo-Fluor which is more thermally stable and less prone to elimination side products.

Phase 3: N-Methylation
  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.

  • Reductive Amination:

    • Dissolve the amine salt in DCE/MeOH.

    • Add Formaldehyde (37% aq., 5 equiv) and NaBH(OAc)₃ (3 equiv).

    • Stir at RT for 4 hours.

    • Result:Methyl 4-fluoro-1-methylpyrrolidine-2-carboxylate .

Phase 4: Oxidative Aromatization (The "Expert" Step)

This step converts the saturated pyrrolidine into the aromatic pyrrole.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Solvent: Toluene or Benzene (if permitted).

  • Protocol:

    • Dissolve the fluorinated pyrrolidine in Toluene.

    • Add DDQ (2.2 - 2.5 equiv).

    • Reflux (110°C) for 12-24 hours.

    • Filter through Celite to remove hydroquinone byproducts.

  • Why this works: DDQ is a powerful oxidant capable of dehydrogenating the pyrrolidine ring. Unlike metal-catalyzed dehydrogenation at high temps, DDQ conditions are mild enough to prevent defluorination (HF elimination).

Phase 5: Hydrolysis
  • Reagent: LiOH (2 equiv) in THF/Water (1:1).

  • Protocol: Stir at RT until TLC shows consumption of ester. Acidify carefully to pH 3 with 1N HCl and extract.

Data & Troubleshooting Guide

Comparative Yield Analysis
Synthetic RouteRegioselectivity (C4 vs C5)Overall YieldKey Risk Factor
Direct Fluorination (Selectfluor)Poor (10:90 favoring C5)< 15%Complex isomer separation required.
De Novo Aromatization (Recommended)Excellent (100% C4) 45 - 60% HF elimination during aromatization.
Halogen Exchange (from 4-Br)Moderate20 - 30%Lithiation of pyrrole is unstable.
Troubleshooting FAQs

Q1: During the DAST reaction, I see a significant amount of alkene (elimination product). How do I fix this?

  • Diagnosis: The reaction temperature rose too quickly, or the substrate contained water.

  • Fix: Ensure the reaction is strictly anhydrous. Keep the temperature at -78°C for at least 1 hour before warming. Alternatively, use Deoxo-Fluor or PBSF (Perfluorobutanesulfonyl fluoride) with mild base (DBU) to favor substitution over elimination.

Q2: The aromatization step with DDQ is stalling. Can I increase the temperature?

  • Diagnosis: Incomplete oxidation often results in the pyrroline intermediate (one double bond).

  • Fix: Do not just increase temperature (risk of decomposition). Instead, add a catalytic amount of AcOH (Acetic Acid) or switch to MnO₂ (activated) in refluxing DCM. MnO₂ is gentler but requires a large excess (10-20 equiv).

Q3: My final product is unstable.

  • Diagnosis: 4-Fluoropyrrole-2-carboxylic acids are prone to decarboxylation if heated in acidic media.

  • Fix: Perform the final hydrolysis with LiOH at room temperature (never reflux). During workup, acidify only to pH 3-4 (isoelectric point vicinity) and extract immediately; do not store in strongly acidic aqueous solution.

Q4: Can I use Selectfluor on the pyrrole ester directly?

  • Technical Insight: If you must use this route, you cannot use Methyl 1-methylpyrrole-2-carboxylate directly. You must block the C5 position.

    • Strategy: Synthesize Methyl 5-bromo-1-methylpyrrole-2-carboxylate first. Then treat with Selectfluor.[1][2][7] The bromine blocks C5, forcing fluorination to C4. However, removing the bromine later (hydrogenation) risks removing the fluorine or reducing the pyrrole ring. This is why the De Novo route is superior.

References

  • Synthesis of Fluorinated Pyrroles via Aromatization

    • Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
    • Source:J. Org.[7] Chem. (via PMC).

    • Context: Discusses the limitations of direct fluorination and the utility of functionalizing the ring via precursors.
    • URL:[Link]

  • Fluorination of Prolines (DAST Method)

    • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
    • Source:Top. Heterocycl. Chem.
    • Context: Definitive guide on synthesizing 4-fluoroproline
    • URL:[Link]

  • Selectfluor Mechanistic Studies

    • Title: Selectfluor: Mechanistic Insight and Applications.[1][5]

    • Source:Angew. Chem. Int. Ed.
    • Context: Explains the electrophilic nature of Selectfluor and why it prefers the most electron-rich position (C5 in pyrroles).
    • URL:[Link]

  • General Pyrrole Synthesis

    • Title: Recent Advancements in Pyrrole Synthesis.
    • Source:Molecules (PMC).
    • Context: Reviews aromatization strategies for pyrrolidines using oxidants like DDQ.
    • URL:[Link]

Sources

Optimization

Side reactions in the synthesis of substituted pyrroles

Topic: Troubleshooting Side Reactions in Substituted Pyrrole Synthesis Status: Active | Technician: Senior Application Scientist Introduction: The "Pyrrole Black" Paradox Welcome to the PyrroleTech Support Center. If you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Substituted Pyrrole Synthesis Status: Active | Technician: Senior Application Scientist

Introduction: The "Pyrrole Black" Paradox

Welcome to the PyrroleTech Support Center. If you are here, you are likely staring at a flask that has turned into a dark, insoluble tar (often called "pyrrole black") or analyzing an NMR spectrum that shows a furan where a pyrrole should be.

Pyrroles are deceptively simple. While they are electron-rich nucleophiles essential for drugs like Atorvastatin and Sunitinib , this same electron density makes them prone to two catastrophic side reactions: acid-catalyzed polymerization and oxidative degradation .

This guide bypasses standard textbook procedures to address the failure modes of the three most common synthetic routes: Paal-Knorr , Hantzsch , and Barton-Zard .

Module 1: The Paal-Knorr Synthesis

Workflow: Condensation of 1,4-dicarbonyls with primary amines.[1][2][3][4] Primary Failure Mode: Furan Formation & Oligomerization.

Troubleshooting Guide
SymptomDiagnosisRoot Cause (Mechanism)Corrective Action
Product is a Furan Oxygen CyclizationpH < 3. Under highly acidic conditions, the carbonyl oxygen is more nucleophilic than the ammonium species, leading to O-attack rather than N-attack.Buffer the system. Use a catalytic amount of p-TSA with a buffer or switch to mild Lewis acids (e.g., Sc(OTf)₃ or Bi(NO₃)₃) to activate the carbonyl without protonating the amine.
Low Yield / Tarry Mess OligomerizationSubstrate Dehydration. The intermediate hemiaminal is unstable. If water is not removed, the equilibrium shifts back, allowing the highly reactive intermediate to polymerize.Dean-Stark Trap or Molecular Sieves. You must drive the equilibrium by physical water removal.
Single Carbonyl Attack Stalled IntermediateSteric Hindrance. Bulky amines (e.g., tert-butyl amine) fail to attack the second carbonyl to close the ring.Increase Temperature/Solvent. Switch from Ethanol/Reflux to Toluene/Reflux or use Microwave irradiation to overcome the steric barrier.
Mechanistic Visualization: The Divergent Path

The critical moment in Paal-Knorr is the competition between the Oxygen lone pair (Furan path) and the Nitrogen lone pair (Pyrrole path).

PaalKnorr_Divergence cluster_Fail Side Reaction (pH < 3) cluster_Success Target Reaction (pH 4-6) Start 1,4-Dicarbonyl + Amine Inter Hemiaminal Intermediate Start->Inter Nucleophilic Attack Furan Furan Formation (O-Cyclization) Inter->Furan Acidic Cond. (Amine Protonated) Pyrrole Pyrrole Formation (N-Cyclization) Inter->Pyrrole Buffered Cond. (Amine Free Base)

Figure 1: The pH-dependent divergence in Paal-Knorr synthesis. Low pH protonates the amine, deactivating it as a nucleophile and favoring furan formation.

Module 2: The Hantzsch Synthesis

Workflow: Multicomponent coupling of


-keto esters, 

-halo ketones, and amines.[2][5] Primary Failure Mode: Regiochemical Scrambling.
FAQ: Why is my substitution pattern wrong?

Q: I isolated a pyrrole, but the substituents are swapped. What happened? A: You likely have a competition between Kinetic and Thermodynamic control.

  • The Issue: The Hantzsch synthesis proceeds via an enamine intermediate.[5] If the amine attacks the ketone of the

    
    -keto ester instead of the ester (or vice versa depending on conditions), you generate a different enamine, leading to a regioisomer.
    
  • The Fix: Pre-form the enamine! Do not mix all three components at once. React the amine with the

    
    -keto ester first at low temperature to lock in the enamine structure, then add the 
    
    
    
    -halo ketone.
Protocol: Controlled Hantzsch Synthesis
  • Enamine Formation: Dissolve

    
    -keto ester (1.0 eq) and Amine (1.1 eq) in Ethanol. Stir at 0°C for 1 hour . (Prevents scrambling).
    
  • Alkylation: Add

    
    -halo ketone (1.0 eq) dropwise.
    
  • Cyclization: Reflux for 2-4 hours.

  • Workup: If the product is an ester, avoid strong base during workup to prevent hydrolysis.

Module 3: Barton-Zard Synthesis

Workflow: Reaction of nitroalkenes with


-isocyanoacetates.
Primary Failure Mode:  Polymerization of Nitroalkene.
Troubleshooting Guide
SymptomRoot CauseTechnical Solution
No Reaction / SM Recovery Base Too Weak. The

-proton of isocyanoacetate is weakly acidic (

in DMSO).
Switch Bases. Use DBU or BTPP (superbases) instead of Carbonates. The base must be strong enough to generate the enolate.
Gel/Polymer Formation Nitroalkene Polymerization. Nitroalkenes are Michael acceptors prone to anionic polymerization initiated by the base.Inverse Addition. Do not add the nitroalkene to the base. Add the Base slowly to a mixture of Isocyanoacetate and Nitroalkene. This keeps the concentration of free base low.
Module 4: General Handling (The "Black Tar" Issue)

Topic: Acid-Catalyzed Polymerization & Oxidation. Context: Pyrroles are


-excessive heterocycles. They are extremely sensitive to electrophiles (including protons) and oxygen.
Mechanism of Failure: The "Polypyrrole" Cascade

When a pyrrole is exposed to acid (even trace acid on silica gel) or oxygen:

  • Protonation: The C2 or C3 position is protonated, breaking aromaticity.

  • Electrophilic Attack: A neutral pyrrole molecule attacks the protonated (electrophilic) species.

  • Chain Growth: This forms a dimer, which is more easily oxidized/protonated than the monomer, leading to rapid "runaway" polymerization (Black Tar).

Polymerization Monomer Pyrrole Monomer Protonated C-Protonated Cation (Electrophile) Monomer->Protonated +H+ (Acid) Dimer Dimer (More Reactive) Monomer->Dimer Nucleophilic Attack on Cation Polymer Polypyrrole (Black Tar) Dimer->Polymer Oxidation/Repeat

Figure 2: The acid-catalyzed degradation pathway. Note that the dimer is more reactive than the monomer, accelerating the failure.

The "Inert Workup" Protocol

Standard chromatography often destroys electron-rich pyrroles.

  • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine in Hexanes. This neutralizes acidic sites on the silica surface.

  • Avoid Chloroform: Chloroform often contains trace HCl or Phosgene. Use Dichloromethane (DCM) passed through basic alumina.

  • Storage: Store substituted pyrroles under Argon at -20°C. If the oil turns dark, filter through a small pad of basic alumina before use.

References
  • Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.

    • Significance: Establishes the hemiaminal mechanism and the role of stereochemistry in cyclization r
  • Barton, D. H. R., & Zard, S. Z. (1985).[7] "A New Synthesis of Pyrroles from Nitroalkenes." Journal of the Chemical Society, Chemical Communications, (16), 1098–1100.

    • Significance: The foundational paper for the Barton-Zard reaction, detailing the 5-endo-dig cycliz
  • Li, J. J. (2013).[7] Heterocyclic Chemistry in Drug Discovery. Wiley.[7]

    • Significance: Provides context on the medicinal application and stability profiles of pyrrole deriv
  • Smith, G. F. (1963).[8] "The Acid-Catalyzed Polymerization of Pyrroles and Indoles." Advances in Heterocyclic Chemistry, 18, 287–309.[8]

    • Significance: The definitive review on the mechanism of pyrrole polymeriz

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (4-FMPC)

Executive Summary 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (4-FMPC) represents a critical scaffold in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (4-FMPC) represents a critical scaffold in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated counterparts, 4-FMPC leverages the "Fluorine Effect" —modulating pKa, lipophilicity, and metabolic stability while maintaining a compact steric profile. This guide outlines the strategic validation of 4-FMPC’s mechanism of action (MoA), positioning it as a superior bioisostere for proline-mimetic targets and a robust intermediate for Potassium-Competitive Acid Blocker (P-CAB) analogs.

This document serves as a technical roadmap for researchers to validate 4-FMPC’s binding kinetics, structural efficacy, and comparative performance against standard pyrrole alternatives.

Mechanistic Hypothesis & Chemical Logic

The Fluorine Advantage

The introduction of a fluorine atom at the C4 position of the pyrrole ring is not merely structural decoration; it fundamentally alters the physicochemical properties of the molecule.

  • Electronic Modulation: Fluorine’s high electronegativity pulls electron density from the aromatic ring, lowering the pKa of the C2-carboxylic acid. This enhances ionic interactions with positively charged residues (e.g., Arginine, Lysine) in target active sites.

  • Conformational Bias: The C-F bond induces specific dipole alignments, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Metabolic Blocking: The C4 position is a common site for oxidative metabolism in pyrroles. Fluorination blocks this "soft spot," extending the half-life of the pharmacophore.

Target Class Applicability

4-FMPC is primarily validated against targets recognizing:

  • Proline-rich domains: As a planar, aromatic bioisostere of proline.

  • H+/K+ ATPase (Proton Pump): As a core fragment for P-CAB development (analogous to the pyrrole core in Vonoprazan).

  • Epigenetic Modulators: Specifically Prolyl Hydroxylase Domain (PHD) enzymes.

Comparative Performance Guide

The following table contrasts 4-FMPC with its direct structural alternatives.

Feature4-FMPC (Product) 1-Methyl-pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid
Electronic Character Electron-deficient ring; Lower pKa (Acidity ↑)Electron-rich ring; Higher pKaElectron-rich; H-bond donor (NH)
Metabolic Stability High (C4 blocked against oxidation)Low (Prone to C4/C5 oxidation)Low (Prone to N-glucuronidation)
Binding Affinity (Est.) High (Dipole-dipole + Ionic)Moderate (Ionic only)Moderate (H-bond + Ionic)
Lipophilicity (LogP) Optimized (Fluorine increases lipophilicity)ModerateLow (Hydrophilic)
Application High-affinity fragment; Metabolic probeGeneral building blockBasic starting material

Validation Workflow: Mechanism of Action

To scientifically validate the MoA of 4-FMPC, a multi-tiered approach combining in silico prediction, biophysical screening, and structural confirmation is required.

Experimental Logic Diagram

The following Graphviz diagram illustrates the decision matrix for validating 4-FMPC activity.

MoA_Validation Start 4-FMPC Candidate InSilico Phase 1: In Silico Docking (Electrostatic Potential Map) Start->InSilico Decision1 High Binding Score? InSilico->Decision1 Biophysical Phase 2: Biophysical Screening (SPR / ITC) Decision2 KD < 10 µM? Biophysical->Decision2 Structural Phase 3: Structural Validation (X-ray Crystallography) Functional Phase 4: Functional Assay (IC50 / KD Determination) Structural->Functional Confirm Binding Mode Decision1->Start No (Redesign) Decision1->Biophysical Yes Decision2->Structural Yes Decision2->Functional Parallel

Caption: Systematic workflow for validating the mechanism of action of 4-FMPC from computational prediction to functional verification.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To quantify the binding affinity (


) and kinetics (

,

) of 4-FMPC against a target protein (e.g., a purified Prolyl Isomerase or ATPase domain).

Reagents:

  • CM5 Sensor Chip (Cytiva).

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand: Purified Target Protein (>95% purity).

  • Analyte: 4-FMPC (dissolved in 100% DMSO, diluted to <1% DMSO final).

Methodology:

  • Immobilization: Activate the CM5 chip surface using EDC/NHS. Inject the target protein (10-30 µg/mL in Acetate pH 5.0) to reach a density of ~2000 RU. Deactivate excess esters with Ethanolamine.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Kinetic Injection: Inject 4-FMPC in a multi-cycle kinetic series (concentrations: 0, 0.1, 0.5, 1, 5, 10, 50 µM).

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Validate specific binding by comparing response units (RU) to the theoretical

    
    .
    
Protocol B: X-Ray Co-Crystallization (Soaking Method)

Objective: To visualize the specific interactions (halogen bonding, salt bridges) of 4-FMPC within the active site.

Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using the Hanging Drop Vapor Diffusion method.

  • Ligand Soaking: Prepare a soaking solution containing the reservoir buffer + 10 mM 4-FMPC (solubilized in DMSO).

  • Incubation: Transfer apo-crystals into the soaking solution. Incubate for 2-24 hours depending on crystal solvent content.

  • Cryoprotection & Data Collection: Transfer crystals to a cryoprotectant solution (e.g., 20% Glycerol + Ligand) and flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using Molecular Replacement. Look for positive

    
     density in the active site corresponding to the 4-FMPC scaffold.
    

Mechanistic Pathway Visualization

Understanding how 4-FMPC interrupts biological signaling is crucial. The diagram below hypothesizes its action as a competitive inhibitor in a generic enzymatic pathway (e.g., Proline metabolism or Acid Secretion).

Mechanism_Pathway Substrate Native Substrate (e.g., Proline/ATP) Enzyme Target Enzyme (Active Site) Substrate->Enzyme Binding Complex_Native Enzyme-Substrate Complex Enzyme->Complex_Native Complex_Inhib Enzyme-Inhibitor Complex (Blocked) Enzyme->Complex_Inhib Product Biological Product (Signal Transduction) Complex_Native->Product Catalysis FMPC 4-FMPC (Inhibitor) FMPC->Enzyme Competitive Binding (High Affinity) Complex_Inhib->Product X

Caption: Competitive inhibition mechanism where 4-FMPC outcompetes the native substrate, preventing downstream catalysis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BLDpharm. (2024). Product Analysis: 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1783750-90-2). BLD Pharm Catalog. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology, 1008, 1-28. Link

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic Acid

Introduction: The Challenge and Promise of a Fluorinated Pyrrole Building Block 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 1783750-90-2) is an increasingly valuable heterocyclic building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Promise of a Fluorinated Pyrrole Building Block

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 1783750-90-2) is an increasingly valuable heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the pyrrole scaffold can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity—a concept well-utilized in modern drug design. Pyrrole-2-carboxamides, the derivatives often formed from this acid, are integral fragments in numerous bioactive compounds, including anti-infectives and enzyme inhibitors.

However, the very features that make this compound attractive also present unique challenges to experimental reproducibility. The synthesis of substituted pyrroles can be complex, and the presence of a fluorine atom introduces further considerations regarding regioselectivity, reactivity, and purification. This guide provides a comprehensive framework for researchers, offering in-depth protocols, comparative data, and troubleshooting insights to ensure consistent and reliable experimental outcomes. We will dissect the critical stages—from synthesis and purification to characterization and downstream application—to build a self-validating system for your research.

Part 1: The Synthetic Bottleneck - Controlling the Introduction of Fluorine

The reproducibility of any experiment begins with the quality and consistency of the starting materials. The synthesis of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is non-trivial, and variations in the synthetic route can lead to impurities, particularly regioisomers, that are difficult to separate and can confound downstream results. The two primary strategies for synthesizing ring-fluorinated pyrroles involve either direct fluorination of a pre-formed pyrrole ring or the construction of the pyrrole ring from a fluorine-containing precursor.

Comparative Analysis of Synthetic Strategies
Synthetic StrategyDescriptionAdvantagesDisadvantages & Reproducibility Risks
Direct Electrophilic Fluorination An existing 1-methyl-1H-pyrrole-2-carboxylic acid ester is treated with an electrophilic fluorinating agent (e.g., Selectfluor). This is a "late-stage" functionalization approach.Fewer synthetic steps if the precursor is readily available.Low Regioselectivity: Risk of fluorination at other positions (C3, C5), leading to isomeric impurities. Harsh Conditions: Can lead to decomposition. Reproducibility: Highly sensitive to reaction conditions (solvent, temperature) and substrate purity.
Ring Construction from Fluorinated Precursors Building the pyrrole ring using a starting material that already contains the fluorine atom in the correct position. This often involves cyclization reactions.Excellent Regiocontrol: The position of the fluorine is pre-determined. Milder Conditions: Often possible to use milder cyclization conditions.Precursor Availability: The required fluorinated starting materials may be less common or require multi-step synthesis. Overall Yield: May involve more steps, potentially lowering the overall yield.

For achieving the highest reproducibility, ring construction from fluorinated precursors is the recommended approach whenever feasible, as it minimizes the risk of generating hard-to-separate regioisomers.

Workflow for Synthesis and Quality Control

G cluster_0 Synthesis Stage cluster_1 Purification & QC Synthesis Synthesis of Precursor (e.g., fluorinated ketone) Cyclization Ring Formation (e.g., Paal-Knorr type) Synthesis->Cyclization Key Intermediate Hydrolysis Ester Hydrolysis to Carboxylic Acid Cyclization->Hydrolysis Crude Product Purification Purification (Crystallization or Chromatography) Hydrolysis->Purification Work-up Characterization Structural Verification (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC/UPLC) Characterization->Purity Downstream Downstream Application (e.g., Amide Coupling) Purity->Downstream Verified Reagent >98%

Caption: High-level workflow from synthesis to application.

Part 2: Rigorous Purification and Characterization Protocols

Impurities are the primary cause of poor reproducibility. A robust purification and characterization cascade is non-negotiable.

Protocol 1: Purification of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic Acid

This protocol assumes the final step was the hydrolysis of a methyl or ethyl ester precursor.

  • Acidification & Extraction:

    • Rationale: To protonate the carboxylate, making it soluble in organic solvents.

    • Steps: a. Cool the aqueous reaction mixture (post-hydrolysis) to 0-5 °C in an ice bath. b. Slowly add 1M HCl dropwise with vigorous stirring until the pH is ~2-3. c. Extract the aqueous layer 3 times with ethyl acetate. The volume of ethyl acetate for each extraction should be approximately half the volume of the aqueous layer. d. Combine the organic layers.

  • Drying and Concentration:

    • Rationale: Removal of water is crucial to prevent interference in subsequent steps and to obtain an accurate mass.

    • Steps: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter the drying agent and wash it with a small amount of fresh ethyl acetate. c. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude solid.

  • Final Purification (Choose one):

    • A) Recrystallization (Preferred for >95% crude purity):

      • Rationale: An effective method for removing minor impurities, yielding high-purity crystalline material. Solvent selection is key.

      • Steps: i. Perform small-scale solvent screening (e.g., ethanol/water, acetone/hexanes, toluene). ii. Dissolve the crude solid in a minimum amount of the chosen hot solvent system. iii. Allow the solution to cool slowly to room temperature, then cool further in a 4 °C refrigerator to maximize crystal formation. iv. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • B) Column Chromatography (If significant impurities are present):

      • Rationale: Necessary for separating the product from regioisomers or other byproducts with different polarities.

      • Steps: i. Select a mobile phase system (e.g., hexanes:ethyl acetate with 1% acetic acid) based on TLC analysis. The acetic acid is critical to keep the carboxylic acid protonated and prevent streaking on the silica gel. ii. Perform flash chromatography, collecting fractions and monitoring by TLC. iii. Combine pure fractions and concentrate under reduced pressure.

Protocol 2: Definitive Analytical Characterization

Assume nothing. Verify the structure and purity of every new batch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of the N-methyl group, the two pyrrole protons, and the absence of ester protons. The fluorine atom will cause splitting of adjacent proton signals (J-coupling).

    • ¹⁹F NMR: This is the most critical analysis. It should show a single signal, confirming the presence of only one fluorine environment. The absence of other signals rules out regioisomeric impurities.

    • ¹³C NMR: Confirm the number of unique carbons. The carbon directly bonded to fluorine will show a large C-F coupling constant.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound (C₆H₆FNO₂), providing definitive confirmation of the elemental formula.

  • High-Performance Liquid Chromatography (HPLC/UPLC):

    • Rationale: The gold standard for quantifying purity.

    • Method: Develop a gradient method (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) to separate the main peak from any potential impurities.

    • Acceptance Criterion: For use in sensitive downstream applications, a purity of ≥98% (by peak area) is strongly recommended.

Analytical Technique Purpose Expected Result for High-Purity Product
¹H NMR Structural confirmationSignals for N-CH₃ (~3.8 ppm), 2x vinyl C-H (~6-7 ppm), COOH (broad singlet, >10 ppm). Observe H-F coupling.
¹⁹F NMR Isomer confirmationA single, sharp singlet (if no adjacent protons) or multiplet.
HRMS (ESI-) Formula confirmation[M-H]⁻ ion observed at m/z matching the calculated exact mass for C₆H₅FNO₂⁻.
HPLC/UPLC Purity quantificationSingle major peak with an area ≥98% of the total integrated peak area.

Part 3: Ensuring Reproducibility in Downstream Amide Coupling

The electronic properties of 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid directly impact its reactivity. The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the carboxylic acid, but it can also decrease the nucleophilicity of the pyrrole ring, potentially affecting side reactions.

Protocol 3: Standardized Amide Coupling Reaction

This protocol provides a robust starting point for coupling the acid with a primary or secondary amine.

  • Reagent Preparation:

    • Ensure all reagents are dry. The amine, coupling agents, and solvent (e.g., DMF, DCM) should be anhydrous. Water will consume the activated acid intermediate and reduce yields.

    • Use freshly opened or properly stored coupling reagents. HATU, HOBt, and EDC can degrade with exposure to moisture.

  • Reaction Setup:

    • Steps: a. Dissolve 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). c. Stir the reaction mixture under an inert atmosphere (Nitrogen or Argon). d. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours at room temperature).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and coupling byproducts.

    • Dry, concentrate, and purify the resulting amide by chromatography or crystallization.

Troubleshooting Common Reproducibility Issues

G start Problem Encountered issue1 Low or No Yield Potential Causes: - Degraded coupling reagent - Wet solvent/reagents - Sterically hindered amine - Incorrect stoichiometry start->issue1 Symptom issue2 Multiple Byproducts Potential Causes: - Impure starting acid (isomers) - Side reaction of amine - Reaction temperature too high - Epimerization (if amine is chiral) start->issue2 Symptom issue3 Incomplete Reaction Potential Causes: - Insufficient coupling reagent/base - Low reaction temperature - Poor solubility of reagents - Deactivation of activated acid start->issue3 Symptom

Caption: Decision tree for troubleshooting amide coupling reactions.

References

  • Stephenson, et al. Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health (PMC). [Link]

  • ResearchGate. Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives | Request PDF. [Link]

  • MDPI. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. [Link]

  • Janezic, D

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.